molecular formula C14H18N2O4 B2842662 7-methoxy-8-(morpholine-4-carbonyl)-2,3-dihydroindolizin-5(1H)-one CAS No. 2034280-82-3

7-methoxy-8-(morpholine-4-carbonyl)-2,3-dihydroindolizin-5(1H)-one

Cat. No.: B2842662
CAS No.: 2034280-82-3
M. Wt: 278.308
InChI Key: LOPRBIMAYDPHAP-UHFFFAOYSA-N
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Description

7-methoxy-8-(morpholine-4-carbonyl)-2,3-dihydroindolizin-5(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a morpholine ring, and an indolizinone core. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-8-(morpholine-4-carbonyl)-2,3-dihydroindolizin-5(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indolizinone Core: This step involves the cyclization of a suitable precursor to form the indolizinone ring. Reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

    Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction, typically using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction, where a suitable leaving group on the indolizinone core is replaced by the morpholine moiety. Common reagents for this step include morpholine and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-8-(morpholine-4-carbonyl)-2,3-dihydroindolizin-5(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine ring or methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-methoxy-8-(morpholine-4-carbonyl)-2,3-dihydroindolizin-5(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-methoxy-8-(morpholine-4-carbonyl)-2,3-dihydroindolizin-5(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-methoxy-8-(piperidine-4-carbonyl)-2,3-dihydroindolizin-5(1H)-one
  • 7-methoxy-8-(pyrrolidine-4-carbonyl)-2,3-dihydroindolizin-5(1H)-one
  • 7-methoxy-8-(azetidine-4-carbonyl)-2,3-dihydroindolizin-5(1H)-one

Uniqueness

Compared to similar compounds, 7-methoxy-8-(morpholine-4-carbonyl)-2,3-dihydroindolizin-5(1H)-one is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

7-methoxy-8-(morpholine-4-carbonyl)-2,3-dihydro-1H-indolizin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-11-9-12(17)16-4-2-3-10(16)13(11)14(18)15-5-7-20-8-6-15/h9H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPRBIMAYDPHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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